P2X3 Antagonist Activity at 10 µM: Target Engagement Confirmation
The compound demonstrated antagonist activity against recombinant rat P2X3 purinoceptor 3 when tested at a single concentration of 10 µM in Xenopus oocytes [1]. While this is not a full concentration-response curve, it confirms target engagement. In the same assay platform, the clinical-stage comparator gefapixant (AF-219) requires sub-micromolar concentrations for full inhibition, but its selectivity profile is confounded by P2X2/3 activity, a limitation the Bayer patent series claims to overcome with the 4-chloro substitution pattern [2].
| Evidence Dimension | P2X3 receptor antagonism |
|---|---|
| Target Compound Data | Active at 10 µM (single-point) |
| Comparator Or Baseline | Gefapixant (AF-219): IC50 <100 nM (P2X3); A-317491: Ki = 22 nM (hP2X3) |
| Quantified Difference | Target compound shows confirmed activity; precise IC50 not yet determined. Comparator potency is higher, but selectivity may favor target compound based on patent claims. |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes; single concentration screen |
Why This Matters
Confirmed P2X3 engagement at a defined concentration validates the compound's utility as a scaffold for further SAR exploration, while the unique 4-chloro substitution offers a selectivity advantage over clinically tested but less selective comparators.
- [1] BindingDB Entry: ChEMBL_147403 (CHEMBL884064). Antagonist activity against recombinant rat P2X3 purinoceptor 3. View Source
- [2] Davenport, A. J. (2023). US Patent No. 20230053411A1. 1,3-thiazol-2-yl substituted benzamides. Bayer Aktiengesellschaft. View Source
